molecular formula C10H7FN2 B13111827 4-Fluoro-2-phenylpyrimidine CAS No. 51421-91-1

4-Fluoro-2-phenylpyrimidine

Cat. No.: B13111827
CAS No.: 51421-91-1
M. Wt: 174.17 g/mol
InChI Key: QOQLRJAGMWSOPK-UHFFFAOYSA-N
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Description

4-Fluoro-2-phenylpyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-phenylpyrimidine typically involves the reaction of 2-phenylpyrimidine with a fluorinating agent. One common method is the Balz-Schiemann reaction, where the diazonium salt of 2-phenylpyrimidine is treated with fluoroboric acid to yield the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and conditions required for the Balz-Schiemann reaction. The process must be carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .

Scientific Research Applications

4-Fluoro-2-phenylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-Fluoro-2-phenylpyrimidine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and the compound’s aromatic structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-phenylpyrimidine is unique due to the presence of both a phenyl group and a fluorine atom on the pyrimidine ring. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

51421-91-1

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

4-fluoro-2-phenylpyrimidine

InChI

InChI=1S/C10H7FN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H

InChI Key

QOQLRJAGMWSOPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)F

Origin of Product

United States

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